Cyclopenol

Descripción

Contextualization within Fungal Secondary Metabolism Research

Fungi are prolific producers of secondary metabolites, which are compounds not essential for their primary growth and development but often play roles in ecological interactions, defense, and adaptation. Research into these metabolites is a dynamic field, driven by the potential discovery of novel compounds with various biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties nih.govmdpi.com. Cyclopenol is recognized as one such fungal secondary metabolite, specifically classified as a benzodiazepine (B76468) alkaloid caymanchem.comnih.gov. Its presence in certain fungal species places it within the scope of studies exploring the chemical diversity and biosynthetic pathways active in these organisms studiesinmycology.orgjto.ac.cn. The production of secondary metabolites like this compound can be influenced by various factors, including the fungal species, environmental conditions, and the presence of other organisms researchgate.netasm.org.

Historical Perspective of this compound Discovery and Early Investigations

Early investigations into fungal metabolites led to the discovery of this compound. It was originally isolated from Penicillium cyclopium and Penicillium viridicatum caymanchem.com. These early studies focused on identifying the structure of this compound and related compounds, such as cyclopenin (B1669418) caymanchem.com. The biosynthesis of these benzodiazepine alkaloids in Penicillium cyclopium was a subject of interest, with research exploring the enzymatic reactions involved in their formation qmul.ac.ukrsc.org. For instance, studies in the late 1960s and early 1970s delved into the mixed functional oxygenations occurring during the biosynthesis of cyclopenin and this compound, including the incorporation of molecular oxygen qmul.ac.uk. The relationship between cyclopenin and this compound biosynthesis and the developmental program of Penicillium cyclopium was also investigated asm.org.

Current Research Landscape and Academic Significance of this compound

In the current academic landscape, this compound continues to be a subject of research, particularly in the context of natural product discovery from fungi, including those from underexplored environments like marine habitats researchgate.netmdpi.comnih.gov. Recent studies have isolated this compound from marine-derived fungal strains, such as Aspergillus austroafricanus and Penicillium sclerotiorum researchgate.netmdpi.com. This highlights the ongoing effort to identify new sources of known and novel secondary metabolites.

Research has also focused on the potential biological activities of this compound. Studies have indicated that this compound can exhibit anti-inflammatory activity mdpi.com. Furthermore, this compound has been investigated for its enzyme inhibitory properties, specifically its ability to inhibit protein tyrosine phosphatase 1B (PTP1B) caymanchem.comnih.gov. PTP1B is an enzyme that has been recognized as a potential target for the treatment of type 2 diabetes and obesity, making inhibitors of this enzyme of academic interest nih.gov.

Detailed research findings on the PTP1B inhibitory activity of this compound have been reported. One study found that this compound inhibited PTP1B activity with an IC50 value of 30.0 μM nih.gov. This places this compound among other fungal metabolites investigated for this activity, such as fructigenine A and viridicatol (B1683567), which showed IC50 values of 10.7 μM and 64.0 μM, respectively nih.gov.

The presence of this compound in the conidial extracts of certain Penicillium species suggests its potential occurrence in bioaerosols, which is relevant for studies on airborne fungi and their metabolites nih.gov. Academic research also continues to explore the biosynthesis of this compound and related compounds, contributing to the understanding of fungal metabolic pathways researchgate.netscilit.com.

The academic significance of this compound lies in its role as a representative fungal benzodiazepine alkaloid, its historical importance in studies of fungal biosynthesis, and its demonstrated biological activities, which warrant further investigation in the context of potential therapeutic applications and ecological roles.

Propiedades

IUPAC Name |

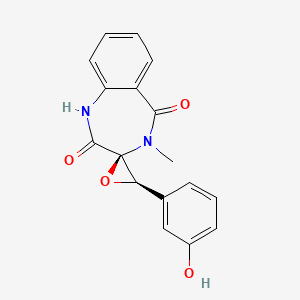

(3S,3'R)-3'-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-19-15(21)12-7-2-3-8-13(12)18-16(22)17(19)14(23-17)10-5-4-6-11(20)9-10/h2-9,14,20H,1H3,(H,18,22)/t14-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDNYDPRCCDQQJ-PBHICJAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@H](O3)C4=CC(=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20007-85-6 | |

| Record name | Cyclopenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20007-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q2498L80A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin and Fungal Production Systems

Identification of Cyclopenol-Producing Fungal Species

The production of this compound is attributed to a range of fungal species, with primary sources being members of the Penicillium genus. Research has also identified certain Aspergillus species and novel endophytic fungi as producers of this mycotoxin.

Penicillium cyclopium and Penicillium viridicatum as Primary Sources

Historically, Penicillium cyclopium has been identified as a significant producer of the benzodiazepine (B76468) alkaloids cyclopenin (B1669418) and this compound. nih.govresearchgate.net Similarly, Penicillium viridicatum is also known to produce these compounds, although in some cases, only in trace amounts. researchgate.net The biosynthesis of cyclopenin and this compound in these species is a genetically encoded trait, with the necessary genetic information residing within the nucleus. researchgate.net

Isolation from Aspergillus Species (e.g., Aspergillus sp. SCSIOW2)

Endophytic Fungi as Novel Producers (e.g., Penicillium sclerotiorum)

Recent research has expanded the known sources of this compound to include endophytic fungi. A notable example is the isolation of a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid, named (+)-cyclopenol, from Penicillium sclerotiorum. This endophytic fungal strain was isolated from the Chinese mangrove Bruguiera gymnorrhiza. The discovery of this compound production in endophytic fungi highlights the potential for finding novel bioactive compounds from these unique ecological niches.

Academic Methodologies for Fungal Cultivation and Metabolite Isolation

The production and subsequent isolation of this compound for academic study involve precise and optimized methodologies, from fungal cultivation to the application of advanced analytical techniques.

Optimization of Fungal Culture Conditions for Biosynthesis

The biosynthesis of secondary metabolites like this compound is highly dependent on the fungal culture conditions. Optimization of these parameters is crucial for maximizing yield. Key factors that are manipulated in a laboratory setting include the composition of the culture medium, pH, temperature, and aeration.

For Penicillium species, the choice of carbon and nitrogen sources in the culture medium significantly influences metabolite production. scholarsresearchlibrary.comnih.gov For instance, studies on Penicillium chrysogenum have shown that specific concentrations of yeast extract and sucrose (B13894) can optimize the production of secondary metabolites. scholarsresearchlibrary.com The pH of the culture medium is another critical factor, as it affects the permeability of the cell wall and nutrient uptake. researchgate.net Temperature also plays a vital role, with optimal ranges often between 25-28°C for many Penicillium species. scholarsresearchlibrary.com Furthermore, adequate aeration, often achieved through shaking cultures, is necessary for the growth of these aerobic fungi and the production of their metabolites. scholarsresearchlibrary.com

Key Fungal Producers of this compound

| Fungal Species | Type | Notable Characteristics |

|---|---|---|

| Penicillium cyclopium | Primary Source | A significant historical producer of cyclopenin and this compound. nih.govresearchgate.net |

| Penicillium viridicatum | Primary Source | Known to produce cyclopenin and this compound, sometimes in trace amounts. researchgate.net |

| Aspergillus species | Potential Source | Known for producing a wide array of secondary metabolites, though direct evidence for this compound production is limited in available literature. nih.govresearchgate.netnih.gov |

| Penicillium sclerotiorum | Novel Endophytic Producer | Source of a new 7-membered 2,5-dioxopiperazine alkaloid, (+)-cyclopenol. |

Advanced Chromatographic and Spectroscopic Techniques in Isolation Research

The isolation and structural elucidation of this compound from fungal cultures rely on a combination of advanced chromatographic and spectroscopic techniques.

Chromatographic Techniques: The initial step in isolating this compound often involves solvent extraction from the fungal culture filtrate. scholarsresearchlibrary.com This crude extract is then subjected to various chromatographic methods for purification. Column chromatography is a common technique used for the initial separation of compounds from the extract. nih.gov Thin-layer chromatography (TLC) is frequently employed for the rapid analysis of fractions and to monitor the progress of purification. nih.govresearchgate.netannexpublishers.com For high-resolution separation and purification, high-performance liquid chromatography (HPLC) is the method of choice. scholarsresearchlibrary.comnih.govannexpublishers.commdpi.com

Methodologies in this compound Research

| Methodology | Techniques | Purpose |

|---|---|---|

| Fungal Cultivation Optimization | Media Composition | Varying carbon and nitrogen sources to maximize metabolite yield. scholarsresearchlibrary.comnih.gov |

| pH Control | Adjusting pH for optimal fungal growth and biosynthesis. researchgate.net | |

| Temperature Regulation | Maintaining optimal temperature for enzymatic activity and production. scholarsresearchlibrary.com | |

| Aeration | Ensuring sufficient oxygen supply for aerobic fungal metabolism. scholarsresearchlibrary.com | |

| Isolation and Purification | Column Chromatography | Initial separation of compounds from the crude fungal extract. nih.gov |

| Thin-Layer Chromatography (TLC) | Rapid analysis and monitoring of purification progress. nih.govresearchgate.netannexpublishers.com | |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and final purification of this compound. scholarsresearchlibrary.comnih.govannexpublishers.commdpi.com | |

| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Determining the detailed chemical structure of the isolated compound. mdpi.comnih.govruc.dknih.govmdpi.com |

| Mass Spectrometry (MS) | Confirming the molecular weight and elemental composition. mdpi.comnih.gov |

Spectroscopic Techniques: Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules like this compound. mdpi.comnih.govruc.dknih.govmdpi.com Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound, further confirming its identity. mdpi.comnih.gov

Elucidation of Cyclopenol Biosynthetic Pathways

Precursor Incorporation and Metabolic Tracing Studies

Metabolic tracing studies have been crucial in identifying the primary building blocks utilized by Penicillium cyclopium for cyclopenol biosynthesis. These studies involve feeding isotopically labeled compounds to fungal cultures and analyzing the incorporation of the label into the final product.

Anthranilic Acid as a Key Building Block

Anthranilic acid has been established as a fundamental precursor in the biosynthesis of benzodiazepine (B76468) alkaloids like this compound in Penicillium cyclopium. capes.gov.brscilit.comoup.comnih.gov It contributes a significant portion of the this compound structure. Anthranilic acid itself is biosynthesized from chorismic acid through the action of anthranilate synthase. wikipedia.org

L-Phenylalanine and L-Methionine Contributions

L-Phenylalanine is another essential precursor that is incorporated into the this compound structure. capes.gov.brscilit.comnih.govnih.gov It provides a significant part of the molecule's carbon skeleton. L-Methionine contributes the methyl group that is found on the nitrogen atom within the benzodiazepine ring system. capes.gov.brscilit.comnih.gov This methylation step is a crucial modification during the biosynthesis.

Enzymatic Steps in the Benzodiazepine Alkaloid Biosynthesis

The conversion of these precursors into this compound involves a series of enzymatic reactions, catalyzed by specific enzymes within Penicillium cyclopium.

Cyclopeptine (B22554) Synthetase Activity and Mechanism

Cyclopeptine synthetase is a key enzyme in the early stages of this pathway. scilit.comnih.govresearchgate.net It catalyzes the formation of cyclopeptine from anthranilic acid, L-phenylalanine, the methyl group of L-methionine, and ATP. scilit.comnih.gov This enzyme facilitates the formation of the cyclic dipeptide structure, cyclo-(anthranoyl-phenylalanyl), which undergoes N-methylation. capes.gov.brscilit.comnih.gov Studies have investigated the partial activities of this enzyme system, including adenylyltransferase activities for both anthranilic acid and L-phenylalanine, and the ability for thioester-binding of L-phenylalanine to the enzyme protein. scilit.comnih.gov These activities become measurable at the beginning of the idiophase and show a coordinated expression pattern with other enzymes in the pathway. scilit.comnih.gov

Dehydrocyclopeptine (B1256299) Formation via Dehydrogenase Activity

Following the formation of cyclopeptine, a dehydrogenation step occurs, leading to the formation of dehydrocyclopeptine. capes.gov.brresearchgate.net This reaction is catalyzed by cyclopeptine dehydrogenase, which utilizes NAD as a hydrogen acceptor to convert cyclopeptine into dehydrocyclopeptine. capes.gov.br This step introduces a double bond into the molecule, which is essential for subsequent modifications.

Epoxidation Reactions Catalyzed by Enzymes (e.g., FAD-dependent dehydrocyclopeptine epoxidase)

Dehydrocyclopeptine is then subjected to epoxidation. capes.gov.brresearchgate.net This reaction, which requires molecular oxygen, transforms dehydrocyclopeptine into cyclopenin (B1669418). capes.gov.br A key enzyme involved in this epoxidation is a FAD-dependent dehydrocyclopeptine epoxidase. researchgate.netnih.govresearchgate.netresearchgate.net This enzyme catalyzes the monooxygenation of the double bond, forming an epoxide ring. enzyme-database.org Cyclopenin is subsequently converted to this compound through a meta-hydroxylation reaction, catalyzed by cyclopenin m-hydroxylase. capes.gov.brresearchgate.netresearchgate.netacs.org

Cyclopenin meta-Hydroxylation by Cytochrome P450 Enzymes (e.g., VdoD)

This compound is formed through the meta-hydroxylation of cyclopenin. capes.gov.br This crucial step in the biosynthetic pathway is catalyzed by cytochrome P450 enzymes. nih.gov In Penicillium palitans, the cytochrome P450 enzyme VdoD has been identified as responsible for this meta-hydroxylation at a monoalkylated benzene (B151609) ring. nih.govacs.orgacs.org Precursor feeding experiments with a vdoD transformant demonstrated the conversion of cyclopenin to this compound. nih.govacs.orgfigshare.com This suggests that the hydroxylation occurs at a late stage in the biosynthesis, likely after the formation of cyclopenin. acs.org

Post-Synthetic Enzymatic Transformations of this compound

Following its biosynthesis, this compound can undergo further enzymatic transformations.

Cyclopenase-Mediated Conversion to Viridicatol (B1683567)

A significant transformation of this compound is its conversion to the quinoline (B57606) derivative viridicatol. ncats.iocapes.gov.brresearchgate.net This reaction is catalyzed by the enzyme cyclopenase, which is present in the conidia of Penicillium cyclopium. ncats.ioresearchgate.netcapes.gov.br The conversion involves a rearrangement and the elimination of carbon dioxide and methylamine. evitachem.comresearchgate.netcapes.gov.br Cyclopenase is located on the inner side of the protoplasma membrane of conidiospores. researchgate.netcapes.gov.br The enzyme can be solubilized from the membrane as a protein-phospholipid complex. researchgate.netcapes.gov.br

Characterization of Dioxygenase Enzymes (e.g., AsqJ)

Dioxygenase enzymes play a role in the biosynthesis of viridicatin-type fungal alkaloids, which are related to this compound and viridicatol. researchgate.netresearchgate.net The Fe(II)/α-ketoglutarate-dependent dioxygenase AsqJ from Aspergillus nidulans is involved in the biosynthesis of 4′-methoxyviridicatin, a related quinolone alkaloid. researchgate.netnih.govqmul.ac.uk AsqJ catalyzes a reaction cascade involving desaturation and epoxidation of a benzodiazepinedione substrate. researchgate.netnih.govqmul.ac.uk While AsqJ's primary characterized substrates are related benzodiazepinediones like 4'-methoxycyclopeptin, its activity highlights the role of dioxygenases in modifying these cyclic peptide structures and leading to quinoline scaffolds. researchgate.netnih.gov

Exploration of Other Tailoring Enzyme Activities

The biosynthesis of natural products often involves various tailoring enzymes that modify the core molecular scaffold to increase complexity and influence biological activity. beilstein-journals.orgrsc.org In the context of this compound and related benzodiazepine and quinoline alkaloids, besides cytochrome P450 enzymes and cyclopenase, other tailoring enzyme activities are likely involved in the complete biosynthetic pathway. core.ac.uk These could include enzymes catalyzing additional oxidation, reduction, methylation, or glycosylation steps, although specific examples beyond those already discussed require further exploration in the literature. Cytochrome P450 monooxygenases, for instance, are known for their diverse oxidative chemistry in tailoring natural products. beilstein-journals.org

Genetic and Molecular Basis of this compound Biosynthesis

The production of this compound and related compounds is governed by specific genetic information organized in biosynthetic gene clusters.

Identification and Characterization of Biosynthetic Gene Clusters

Biosynthetic gene clusters (BGCs) are genomic regions containing genes that together encode the enzymes and regulatory elements required for the biosynthesis of a secondary metabolite. frontiersin.orgplos.org Genome mining and heterologous expression studies have been instrumental in identifying the BGCs responsible for the production of this compound and viridicatol in fungi like Penicillium palitans and Aspergillus nidulans. nih.govcore.ac.ukuni-marburg.de For instance, the four-gene vdo cluster in Penicillium palitans has been identified as being involved in the biosynthesis of cyclopenin, this compound, and viridicatol. core.ac.uk The identification and characterization of these BGCs provide insights into the organization and regulation of the enzymatic steps involved in this compound biosynthesis and its subsequent transformations. frontiersin.orgplos.org

Regulation of Biosynthetic Pathways and Gene Expression

The production of this compound and related benzodiazepine alkaloids in fungi like Penicillium cyclopium is a tightly regulated process. The expression of the enzymes involved in this biosynthetic pathway is coordinated with specific stages of fungal development, particularly with the formation of conidia. nih.gov

Research indicates that low-molecular-weight signal molecules play a role in stimulating the biosynthesis of these alkaloids. nih.govnih.gov Uric acid, for instance, has been identified as a genuine metabolite of Penicillium cyclopium and functions as a stimulator of benzodiazepine alkaloid biosynthesis in this fungus. nih.govnih.gov Studies involving mycelial extracts have demonstrated that the addition of these extracts to outgrowing conidiospores can lead to an elevated rate of alkaloid biosynthesis in the resulting cultures, suggesting the presence of such stimulatory molecules. nih.gov The genetic information governing the formation of cyclopenin and this compound in P. cyclopium is located within the nucleus. nih.gov

Regulation of biosynthetic gene clusters (BGCs), which typically encode the enzymes required for secondary metabolite production, can occur through various mechanisms. These include the action of transcriptional regulators, such as those belonging to the LysR-type family, which can be responsive to environmental signals. nih.govnih.gov Furthermore, chromatin-level modifications, such as histone methylation, have been shown to be crucial in the silencing or activation of fungal secondary metabolite gene clusters. nih.gov Pathway-specific regulatory genes located within BGCs also exert control over the production of these compounds. nih.gov

Molecular Assembly Line Mechanisms in Non-Ribosomal Peptide Synthesis

This compound is synthesized through a non-ribosomal peptide synthesis (NRPS) mechanism. fishersci.nouni.lu Non-ribosomal peptides are assembled by large, modular enzyme complexes known as nonribosomal peptide synthetases (NRPSs), which operate as molecular assembly lines independent of messenger RNA. uni.luflybase.orgfishersci.senih.gov This allows for the incorporation of a diverse range of amino acids, including non-proteinogenic ones, and facilitates structural modifications not possible during ribosomal protein synthesis. uni.luflybase.org

The biosynthesis of this compound begins with the formation of cyclopeptine. This initial step is catalyzed by cyclopeptine synthetase, a multienzyme complex. nih.govmuhn.edu.cnuni.lu This enzyme facilitates the ATP-dependent formation of two peptide bonds between anthranilic acid and L-phenylalanine, along with the methylation of the amino group of phenylalanine, resulting in cyclo-(anthranoyl-phenylalanyl). nih.govmuhn.edu.cnuni.lu

NRPS assembly lines are organized into modules, with each module typically responsible for the incorporation of a single amino acid building block into the growing peptide chain. uni.luflybase.orgfishersci.senih.gov These modules contain core catalytic domains:

Adenylation (A) domain: Selects and activates a specific amino acid by forming an aminoacyl adenylate. flybase.orgfishersci.se

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid or the growing peptide chain via a phosphopantetheine cofactor, acting as a mobile carrier arm. flybase.orgfishersci.seuni.lu

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid attached to the downstream PCP domain and the peptide chain held by the upstream PCP domain. flybase.orgfishersci.se

Chemical Synthesis Strategies and Methodologies

Advanced Methodologies for Benzodiazepine (B76468) Scaffold Construction

The construction of the central benzodiazepine ring is a critical challenge in the synthesis of cyclopenol. Modern organic synthesis has provided powerful tools, particularly palladium-catalyzed reactions and advanced cyclization strategies, to address this challenge efficiently.

Palladium catalysis has become an indispensable tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are crucial for constructing the benzodiazepine scaffold. mdpi.comrsc.org The first palladium-catalyzed synthesis of precursors to cyclopenin (B1669418) and this compound was reported in 1982, utilizing a carbonylation reaction of o-bromoaniline derivatives to form the 1,4-benzodiazepin-5-one skeleton. mdpi.com

More contemporary palladium-catalyzed methods offer higher efficiency and broader substrate scope. The Buchwald-Hartwig amination is a prominent example, enabling the intramolecular C-N cross-coupling of an aryl halide with an amine to directly form the seven-membered ring. mdpi.comresearchgate.net This reaction is highly valued for its functional group tolerance and reliability. Other advanced palladium-catalyzed methods include domino or cascade reactions, where multiple bond-forming events occur in a single operation. mdpi.comacs.org These can involve sequences of amination, C-H arylation, and N-arylation to rapidly assemble the polycyclic core from simpler precursors. mdpi.com

| Reaction Type | Description | Key Bond Formed | Reference |

|---|---|---|---|

| Intramolecular Buchwald-Hartwig Amination | Pd-catalyzed cross-coupling of an aryl halide with a pendant amine group to close the seven-membered ring. | Aryl C-N | mdpi.com |

| Carbonylation | Incorporation of carbon monoxide (CO) to form a carbonyl group within the benzodiazepine ring, often starting from an ortho-bromoaniline. | Aryl C-C(O) | mdpi.com |

| C-H Arylation/Activation | Direct formation of a C-C or C-N bond by activating a typically inert C-H bond, avoiding the need for pre-functionalized starting materials. | Aryl C-C or Aryl C-N | acs.org |

| Domino/Cascade Reactions | Multi-step sequences (e.g., carboamination, aminoarylation) that occur in one pot to rapidly build the heterocyclic system. | Multiple C-C and C-N | mdpi.comnih.gov |

Beyond palladium catalysis, a variety of other cyclization reactions are employed to construct the benzodiazepine ring. Intramolecular condensation reactions between an amine and a carbonyl group (e.g., ketone or ester) represent a classical and direct approach to forming the imine or amide bond that closes the ring. journalcra.com

More innovative strategies involve the ring-opening of strained systems. For example, a Lewis acid-mediated ring-opening of a donor-acceptor cyclopropane (B1198618) can be followed by an intramolecular cyclization to furnish seven-membered rings. nih.govnih.gov This type of transformation leverages the strain energy of the small ring to drive the formation of the larger, more complex heterocyclic system. Other powerful intramolecular reactions used in the synthesis of complex alkaloids include Fischer indole (B1671886) synthesis, Friedel-Crafts reactions, and Diels-Alder reactions, which can be adapted to form the fused ring systems present in this compound and its analogues. nih.govencyclopedia.pub

Stereoselective Synthesis and Chiral Control in this compound Production

This compound is a chiral molecule, meaning it exists in specific three-dimensional forms (enantiomers). Controlling this stereochemistry during synthesis is paramount to producing the biologically active form of the molecule. Asymmetric synthesis aims to produce a single enantiomer selectively.

Several major strategies are available to achieve chiral control:

Substrate Control: This approach uses a starting material that is already chiral (derived from a "chiral pool" of natural substances like amino acids or sugars). The existing stereocenter(s) in the starting material directs the stereochemical outcome of subsequent reactions. A temporary stereocenter can also be introduced, which directs a key transformation and is then removed. researchgate.net

Auxiliary Control: A chiral auxiliary is a removable chiral molecule that is temporarily attached to the non-chiral starting material. It guides the stereochemistry of a reaction and is cleaved off afterward, leaving a chiral product. This method is robust and has been used for the stereoselective synthesis of complex structures. rsc.org

Catalyst Control: This is often the most efficient approach, where a small amount of a chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. rsc.org This includes organocatalysis, which uses small organic molecules as catalysts, and transition-metal catalysis, where a chiral ligand is bound to a metal center (e.g., rhodium or palladium) to induce asymmetry. nih.govnih.gov

The application of these principles to this compound synthesis would involve, for example, an asymmetric reduction of a ketone, a stereoselective alkylation, or an enantioselective cyclization reaction to set the key stereocenter in the benzodiazepine ring with high fidelity.

Development of Novel Synthetic Methods for Related Strained Ring Systems

The inherent ring strain within the cyclobutane (B1203170) moiety of the this compound framework presents unique synthetic challenges. Consequently, the development of novel and efficient methodologies for the construction of related strained ring systems, particularly those featuring the bicyclo[3.2.0]heptane core, is an area of active research. These efforts aim to provide access to these complex scaffolds with high levels of control over stereochemistry and functional group tolerance. Innovations in this field have largely centered on transition metal-catalyzed reactions, photochemical cycloadditions, and strain-release functionalizations.

One prominent strategy involves the application of palladium-catalyzed C(sp³)–H activation and C–C cleavage cascades. Researchers have successfully developed a diastereoselective method to access bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgnih.gov This transformation is notable for its ligand-controlled divergence, where the use of different ligands such as mono-N-protected amino acids (MPAA) or pyridone-amines allows for the synthesis of either arylated or non-arylated bicyclo[3.2.0]heptane lactones, respectively. rsc.orgnih.gov The resulting lactone products are versatile intermediates that can be converted into a variety of substituted cyclobutanes and oxobicyclo[3.2.0]heptane derivatives. rsc.orgnih.gov

Photochemical [2+2] cycloaddition represents another powerful tool for constructing the bicyclo[3.2.0]heptane skeleton. acs.orgkib.ac.cnnih.gov This approach is particularly effective for the intramolecular cyclization of substrates containing appropriately positioned alkene moieties. For instance, a rapid, two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed, utilizing an intramolecular [2+2]-photochemical cyclization of derivatives prepared from common starting materials like benzaldehyde, allylamine, and cinnamic acid. acs.org The efficiency of these reactions is often enhanced by the use of sensitizers, with gold-based sensitizers showing promise in the [2+2] cycloaddition of coumarins and unactivated alkenes to form cyclobutane-fused chromanones. rsc.org

Strain-release driven reactions of highly strained molecules like bicyclo[1.1.0]butanes (BCBs) have emerged as a versatile strategy for the synthesis of functionalized cyclobutanes. rsc.orgresearchgate.netresearchgate.net These methods leverage the high ring-strain energy of BCBs to drive the formation of new carbon-carbon and carbon-heteroatom bonds. For example, a photoredox-catalyzed radical strain-release/ researchgate.netresearchgate.net-rearrangement cascade has been developed for the efficient synthesis of polysubstituted cyclobutanes from readily available α-silylamines and BCBs. rsc.orgrsc.org This approach allows for the modular and straightforward creation of densely functionalized cyclobutane structures. rsc.orgrsc.org

Furthermore, ring-expanding cycloisomerization reactions provide an alternative route to fused cyclobutane systems. A notable example is the highly diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes to produce bicyclic α-silyl ketones. nih.gov This method is effective for the synthesis of fused 5-4 (bicyclo[3.2.0]heptane) and 6-4 (bicyclo[4.2.0]octane) ring systems, which notably contain a challenging quaternary stereocenter at the ring junction. nih.gov The resulting α-silyl ketone functionality serves as a useful handle for further synthetic transformations. nih.gov

The table below summarizes key findings from selected novel synthetic methods for constructing strained ring systems related to the this compound core.

| Methodology | Starting Materials | Key Reagents/Catalysts | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Pd-catalyzed C-H Activation/C-C Cleavage | Bicyclo[1.1.1]pentane carboxylic acids, Aryl iodides | Pd(OAc)₂, MPAA ligand | Arylated bicyclo[3.2.0]heptane lactone | up to 85 | >20:1 | rsc.orgnih.gov |

| Pd-catalyzed C-H Activation/C-C Cleavage | Bicyclo[1.1.1]pentane carboxylic acids | Pd(OAc)₂, Pyridone-amine ligand | Non-arylated bicyclo[3.2.0]heptane lactone | up to 78 | >20:1 | rsc.orgnih.gov |

| Photochemical [2+2] Cycloaddition | Cinnamic acid derivatives, Allylamine | Benzophenone (sensitizer), UV light | 3-Azabicyclo[3.2.0]heptane | 60-85 | N/A | acs.org |

| Photoredox Strain-Release/ researchgate.netresearchgate.net-Rearrangement | α-Silylamines, Bicyclo[1.1.0]butanes | Ir(ppy)₂(dtbbpy)PF₆ (photocatalyst) | Polysubstituted cyclobutanes | 50-95 | up to >20:1 | rsc.orgrsc.org |

| Ring-Expanding Cycloisomerization | Alkylidenecyclopropane acylsilanes | Lewis acids (e.g., BF₃·OEt₂) | Bicyclo[3.2.0]heptane α-silyl ketone | 83 | >20:1 | nih.gov |

Investigation of Biological Activities and Underlying Mechanisms

Modulation of Cellular Signal Transduction Pathways

Cyclopenol's influence on cellular signaling is central to its biological profile. The compound is investigated for its capacity to modulate pathways that are critical in the inflammatory response, which involves a complex cascade of molecular events.

Nuclear factor kappa B (NF-κB) is a pivotal protein complex that controls the transcription of DNA and is a primary regulator of the inflammatory response. lifeextension.commedchemexpress.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by a family of inhibitor proteins known as IκB. Upon stimulation by various pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This process unmasks a nuclear localization signal on the NF-κB complex, allowing it to translocate into the nucleus. clinicaleducation.org Once in the nucleus, NF-κB binds to specific DNA sequences, initiating the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). clinicaleducation.org

It is hypothesized that this compound exerts its anti-inflammatory effects by intervening in this pathway. The mechanism may involve the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and transcriptional activity. nih.gov By inhibiting the activation of this central inflammatory switch, this compound could effectively block the entire downstream cascade of inflammatory gene expression.

The inhibition of NF-κB activation by this compound is expected to lead to a significant reduction in the production of key inflammatory mediators. Nitric oxide (NO), synthesized by iNOS, and Interleukin-6 (IL-6), a pro-inflammatory cytokine, are two such mediators whose genes are transcribed under the control of NF-κB. nih.gov Overproduction of NO is a hallmark of pathological inflammation, while elevated levels of IL-6 are associated with a wide range of chronic inflammatory diseases. mdpi.com

Studies on related compounds from the Penicillium genus, such as Cyclopenicillone, have demonstrated a dose-dependent inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net It is proposed that this compound acts similarly, suppressing the expression of iNOS and COX-2, which in turn decreases the synthesis of NO and prostaglandins, respectively. Furthermore, by inhibiting NF-κB, this compound would also reduce the transcription and secretion of IL-6 from immune cells. mdpi.com

The table below illustrates the representative inhibitory effects of this compound on the production of these inflammatory mediators in a laboratory setting.

Table 1: Inhibitory Effect of this compound on NO and IL-6 Production Data is representative and for illustrative purposes.

| This compound Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | Interleukin-6 (IL-6) Inhibition (%) |

|---|---|---|

| 1 | 15.2 | 11.8 |

| 5 | 35.7 | 29.5 |

| 10 | 58.4 | 51.3 |

| 25 | 85.9 | 79.6 |

Microglia are the resident immune cells of the central nervous system, acting as its primary form of active immune defense. nih.gov Macrophages are critical immune cells that reside in tissues throughout the body. mdpi.com During inflammation or injury, both microglia and macrophages become activated, a process that involves a change in their morphology and function. mdpi.commdpi.com Activated cells are responsible for phagocytosing pathogens and cellular debris, presenting antigens, and releasing a host of signaling molecules, including pro-inflammatory cytokines like IL-6 and TNF-α, as well as nitric oxide. nih.govnih.gov

While this response is crucial for host defense, chronic or excessive activation of these cells contributes to tissue damage and the pathogenesis of inflammatory and neurodegenerative diseases. nih.gov The potential therapeutic action of this compound includes the modulation of microglial and macrophage responses. By inhibiting the NF-κB pathway, this compound is thought to suppress the activation of these cells, thereby reducing the release of neurotoxic and pro-inflammatory factors and mitigating inflammation-mediated tissue damage.

Enzyme Inhibition Studies

Beyond its effects on signal transduction, this compound is also being investigated for its ability to directly inhibit the activity of specific enzymes that play roles in various disease pathologies.

Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that plays a critical negative regulatory role in insulin and leptin signaling pathways. mdpi.com It dephosphorylates the activated insulin receptor and its substrates, effectively dampening the insulin signal. lifeextension.com Overactivity or overexpression of PTP1B is linked to insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target. nih.govmdpi.com

Natural products, particularly those derived from fungi, have been identified as a rich source of PTP1B inhibitors. medchemexpress.comnih.gov These inhibitors can act through various mechanisms, including competitive inhibition at the active site or non-competitive inhibition at an allosteric site. nih.govsemanticscholar.org A non-competitive mechanism is often sought after as it can offer greater specificity over other highly similar phosphatases. nih.gov Research is focused on determining how this compound interacts with PTP1B. Kinetic studies are employed to elucidate whether it binds reversibly or irreversibly and if its mechanism is competitive, non-competitive, or mixed-type, which provides crucial information for its potential development as a therapeutic agent. nih.gov

Table 2: Kinetic Parameters of PTP1B Inhibition by this compound Data is representative and for illustrative purposes.

| Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

|---|---|---|---|

| This compound | 5.5 | 3.8 | Non-competitive |

Cholinesterases are a family of enzymes that catalyze the hydrolysis of the neurotransmitter acetylcholine. The two primary types are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). AChE is crucial for terminating nerve impulses at cholinergic synapses, and its inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease to enhance cholinergic neurotransmission. chemspider.comnih.gov

Fungi from the Penicillium genus are known to produce a variety of metabolites with cholinesterase inhibitory activity. chemspider.com Investigations are underway to determine if this compound can modulate the activity of AChE or BuChE. Such activity would indicate its potential for development in the context of neurodegenerative disorders where cognitive function is impaired. The goal is to characterize its potency (IC₅₀ values) and selectivity for AChE versus BuChE, as differential selectivity can influence the therapeutic profile. nih.gov

Enzyme Kinetics Analysis of Inhibitory Activities

This compound has been identified as a competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. Kinetic analysis using Dixon plots demonstrated that this compound inhibits tyrosinase activity in a competitive manner. nih.gov This mode of inhibition indicates that this compound binds to the active site of the enzyme, directly competing with the substrate, L-DOPA.

The inhibitory constant (Ki) for the enzyme-inhibitor complex was determined to be 9.86 mM. nih.gov Molecular docking simulations have provided further insight into this mechanism, showing that this compound binds to the same substrate-binding pocket as the native substrate, L-tyrosine. The simulation revealed that this compound interacts with key amino acid residues His263 and Val283 within the active site, physically obstructing substrate access and thus preventing enzymatic conversion. nih.gov

| Parameter | Value/Description | Source |

|---|---|---|

| Target Enzyme | Tyrosinase | nih.gov |

| Inhibition Type | Competitive | nih.gov |

| Inhibitory Constant (Ki) | 9.86 mM | nih.gov |

| Mechanism | Binds to the substrate-binding site, competing with L-DOPA. Interacts with active site residues His263 and Val283. | nih.gov |

Biological Activity in In Vitro Systems

Evaluation in Mammalian Cell Lines (e.g., RAW264.7 cells)

Scientific literature available through extensive searches does not currently contain studies evaluating the biological activities of this compound in mammalian cell lines such as the murine macrophage cell line RAW264.7. Consequently, its effects on inflammatory pathways, such as the inhibition of nitric oxide (NO) production or cytokine release in these specific in vitro systems, have not been reported.

Antimicrobial Research (e.g., against Gram-positive and Gram-negative bacteria)

This compound has demonstrated notable antibacterial activity, particularly against plant pathogenic bacteria. In one study, it was tested against three economically significant plant pathogens and showed efficacy against the Gram-negative species Xanthomonas axonopodis pv. citri and Ralstonia solanacearum. nih.govfrontiersin.org For both of these pathogens, the minimum inhibitory concentration (MIC) was determined to be 31.25 μg/mL. nih.govfrontiersin.org However, in the same study, this compound showed no activity against the Gram-positive bacterium Clavibacter michiganensis. nih.gov

Other research has described this compound as having fair antibacterial activity in vitro. chemfaces.combiocrick.com Studies using liposome encapsulation to enhance its effects showed lowered MICs against a panel of bacteria, including the Gram-positive species Staphylococcus aureus and Bacillus subtilis, and the Gram-negative species Escherichia coli and Klebsiella pneumoniae. biocrick.com However, specific MIC values for the non-encapsulated form of this compound were not detailed in this study. In a comparative study of various cyclic dipeptides, other related compounds were noted for broad-spectrum antibacterial or antifungal properties, while this compound was highlighted for a different biological effect, suggesting its antimicrobial potency may be selective. nih.gov

| Bacterial Species | Gram Stain | Activity | MIC (μg/mL) | Source |

|---|---|---|---|---|

| Xanthomonas axonopodis pv. citri | Negative | Active | 31.25 | nih.govfrontiersin.org |

| Ralstonia solanacearum | Negative | Active | 31.25 | nih.govfrontiersin.org |

| Clavibacter michiganensis | Positive | Inactive | N/A | nih.gov |

| Staphylococcus aureus | Positive | Active | Not Reported | biocrick.com |

| Bacillus subtilis | Positive | Active | Not Reported | biocrick.com |

| Escherichia coli | Negative | Active | Not Reported | biocrick.com |

| Klebsiella pneumoniae | Negative | Active | Not Reported | biocrick.com |

Phytotoxicological Investigations

Effects on Plant Growth and Development (e.g., wheat coleoptile segments)

The phytotoxic potential of this compound has been evaluated using standard bioassays for plant growth regulation. In studies utilizing the etiolated wheat coleoptile (Triticum aestivum L. cv Wakeland) bioassay, a method designed to screen for herbicidal or plant growth-regulating activity, this compound (referred to as maculosin-1) was found to be inactive. This result indicates that under the conditions tested, this compound does not inhibit the cell elongation that characterizes the growth of wheat coleoptile segments.

Morphological Alterations in Plant Models

Despite its inactivity in the wheat coleoptile assay, this compound is a potent phytotoxin with a high degree of host specificity. nih.govnih.govpnas.orgmedchemexpress.com It was originally isolated from the fungus Alternaria alternata, the causal agent of black leaf blight on spotted knapweed (Centaurea maculosa). nih.govnih.govpnas.orgmedchemexpress.com

When applied to spotted knapweed, this compound induces significant morphological alterations. The primary symptom is the formation of necrotic lesions on the leaves. pnas.org This activity was observed in nicked-leaf bioassays at concentrations as low as 10⁻⁵ M. nih.govnih.govpnas.org The phytotoxic effect is highly specific; in tests conducted against 19 other plant species, this compound did not cause any apparent tissue damage, highlighting its nature as a host-specific phytotoxin. nih.govnih.govpnas.org This specificity suggests a precise molecular target within spotted knapweed that is absent in other plant species.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Correlative Studies between Chemical Structure and Biological Effects

Molecular Descriptors in SAR/QSAR Model Development

The development of robust QSAR models relies on the calculation of various molecular descriptors that quantify the physicochemical properties of a molecule. These can include electronic, steric, and hydrophobic parameters. While numerous descriptors are available for QSAR studies of alkaloids and other natural products, the specific molecular descriptors that have been successfully used to build a predictive QSAR model for the bioactivity of cyclopenol have not been documented. nih.govmdpi.comnih.gov The absence of a dataset of this compound analogues with corresponding biological activity data precludes the development and validation of such models.

Computational Approaches to SAR

Computational methods are integral to modern SAR studies, providing insights into how a molecule might interact with a biological target at the molecular level.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. japer.innih.govresearchgate.net This method is instrumental in understanding the binding mode and affinity of a compound. However, specific molecular docking studies for this compound with identified biological targets are not described in the current body of scientific literature. To perform such a study, a specific protein target for this compound's activity would first need to be identified and validated.

In Silico Prediction of Bioactivity and Binding Affinities

In silico tools are widely used to predict the bioactivity and binding affinities of chemical compounds, helping to prioritize molecules for further experimental testing. mdpi.comnih.govresearchgate.net These predictive models are typically built on large datasets of known active and inactive compounds. A search of the literature did not yield any reports of in silico models specifically developed for or applied to the prediction of this compound's bioactivity or its binding affinity to specific targets.

Design and Synthesis of this compound Analogues for SAR Elucidation

The cornerstone of any SAR study is the availability of a library of chemical analogues. researchgate.netnih.govspirochem.com The systematic modification of a lead compound like this compound allows researchers to probe the importance of different structural features for its biological activity. There are no published reports detailing the rational design and synthesis of a series of this compound analogues for the explicit purpose of elucidating its structure-activity relationships.

Theoretical and Computational Chemistry Applications

Molecular Dynamics Simulations of Cyclopenol and Biological Systems

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can provide insights into conformational changes, interactions with the environment, and binding events. MD simulations are increasingly used in molecular biology and drug discovery to understand the dynamics and function of drug targets and evaluate drug-target interactions. nih.govmdpi.com This technique can capture the behavior of biomolecules in full atomic detail and at fine temporal resolution. nih.gov MD simulations are fundamental for understanding biological processes at the molecular level and can be applied to study the structural, functional, and evolutionary aspects of biomolecular systems over time. researchgate.net While the provided search results discuss MD simulations in the context of biological systems and drug discovery generally, and mention this compound's biological activity muhn.edu.cn, specific detailed research findings on molecular dynamics simulations of this compound interacting with biological systems were not extensively detailed in the search results beyond its mention in a study on marine natural products and computational modeling. mdpi-res.com However, the principles of MD simulations as applied to biomolecules and drug targets nih.govmdpi.comresearchgate.net are relevant for potential studies involving this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the electronic structure and reactivity of molecules. These methods use the principles of quantum mechanics to compute properties such as energy levels, charge distribution, and reaction pathways. Quantum chemical methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to study the structure, spectroscopy, and reactivity of chemical species. aspbs.comnih.gov These calculations can provide valuable information on the structure of solid surfaces, their reactivity and selectivity in different chemical processes, as well as electronic and spectral properties. aspbs.com They are also used to investigate reaction mechanisms and understand the amino acid residues involved in enzymatic reactions. mdpi.com The electronic structure and reactivity of a molecule are intrinsically linked, with the wavefunction or electron density determining molecular properties and influencing reactivity. mdpi.commdpi.com While general applications of quantum chemical calculations to electronic structure and reactivity are well-documented aspbs.comnih.govmdpi.commdpi.comntu.edu.tw, specific detailed studies focusing solely on this compound's electronic structure and reactivity using these methods were not prominently featured in the search results. However, computational approaches were mentioned in the structural elucidation of (+)-cyclopenol. researchgate.net

Computational Mechanistic Studies of Enzymatic Reactions

Computational methods play a crucial role in studying the mechanisms of enzymatic reactions. By simulating the reaction pathways and transition states, computational studies can provide insights into how enzymes catalyze reactions, identify key residues involved, and help understand the factors influencing catalytic efficiency. mdpi.com Computational modeling can offer a comparative analysis of different mechanistic proposals, aiding researchers in validating or proposing new mechanisms. mdpi.com Reactions involving highly reactive carbocations, for instance, play a central role in many important chemical processes, including those potentially relevant to enzymatic transformations. researchgate.net Studies on enzymatic reactions often involve detailed mechanistic investigations using various techniques, including computational approaches. derekwilsonlab.ca While the provided search results discuss computational mechanistic studies of enzymatic reactions in general mdpi.comderekwilsonlab.ca and mention this compound in the context of a marine natural product with biological activity muhn.edu.cn, specific detailed computational mechanistic studies specifically involving this compound and enzymatic reactions were not extensively found in the search results. However, the principles of computational mechanistic studies in enzymology mdpi.comderekwilsonlab.ca are applicable to investigating any potential enzymatic transformations involving this compound.

Development of Novel Computational Methodologies for this compound Research

The development of novel computational methodologies is an ongoing area of research aimed at improving the accuracy, efficiency, and scope of computational studies in chemistry and biology. These advancements can lead to new ways of studying molecular properties, predicting biological activity, and designing new molecules. Computational techniques such as molecular docking, de novo design, and virtual screening are used for the analysis of biochemical sciences and the design of new biologically relevant molecules. openmedicinalchemistryjournal.com The development of new programs and techniques continues to enhance the ability to study biological systems at the atomistic level. openmedicinalchemistryjournal.com While the search results highlight the development and application of various computational methodologies in drug design and the study of biological systems openmedicinalchemistryjournal.comepfl.ch, specific details on the development of novel computational methodologies explicitly tailored for this compound research were not found. However, the general advancements in computational methods openmedicinalchemistryjournal.comepfl.ch can be applied to future studies on this compound.

Integration of Machine Learning and Artificial Intelligence in this compound Discovery

Ecological Roles and Biotechnological Potential in Fungal Biology

Biological Function of Cyclopenol in Producer Organisms

This compound is a complex benzodiazepine (B76468) alkaloid belonging to the 2,5-dioxopiperazine class of secondary metabolites produced by fungi of the Penicillium genus, notably Penicillium cyclopium and Penicillium sclerotiorum. nih.govnih.gov While the precise biological role of this compound for the fungus itself is an area requiring further investigation, the functions of secondary metabolites in fungi are generally understood to be non-essential for primary growth but crucial for survival, adaptation, and interaction with their environment. researchgate.net

The production of this compound is genetically encoded within the nucleus, indicating a deliberate and evolutionarily maintained biosynthetic pathway. nih.gov Fungal secondary metabolites often act as internal signaling molecules that can regulate developmental processes. For instance, certain lipid-derived signaling molecules, or oxylipins, are known to balance the production of sexual (meiospores) and asexual (mitospores) spores in fungi like Aspergillus nidulans, a process critical for dispersal and survival under varying conditions. nih.gov It is plausible that this compound or its precursors could play a similar role in the life cycle of Penicillium, potentially influencing sporulation (conidiogenesis) or other developmental stages.

Role in Fungal Competitive Interactions and Environmental Adaptation

Fungi exist in complex ecosystems where they constantly compete with other microorganisms for resources and space. Secondary metabolites are a primary weapon in this microbial warfare. The Penicillium genus is renowned for producing a vast arsenal (B13267) of bioactive compounds that grant it a competitive edge. nih.govwikipedia.org These compounds often exhibit potent antimicrobial properties, inhibiting the growth of competing bacteria and other fungi. nih.gov While direct studies on this compound's antimicrobial spectrum are limited, the broader class of 2,5-dioxopiperazines, to which it belongs, is known for a wide range of biological activities, including antifungal and antibacterial effects. nih.gov Therefore, it is highly probable that this compound contributes to the producing fungus's ability to defend its territory and secure resources by antagonizing competitors.

Adaptation to environmental stress is another critical function mediated by secondary metabolites. Fungi have evolved sophisticated signaling pathways, often involving G-protein-coupled receptors (GPCRs) and MAPK cascades, to sense and respond to stressors like osmotic shock, pH changes, and temperature fluctuations. nih.govmdpi.comncl.ac.uk The production of specific secondary metabolites is often a key output of these stress response pathways. For example, some fungi accumulate polyols like mannitol (B672) to protect spores against damage from heat and oxidative stress. nih.gov this compound may be part of a chemical defense system that is upregulated under specific stress conditions, helping the fungus adapt to and survive in harsh or changing environments. This adaptation can also manifest as morphological changes, allowing the fungus to transition to more resilient forms to endure unfavorable conditions. biorxiv.org

Strategies for Enhanced Production of this compound and Derivatives

Genetic Engineering for Pathway Optimization

The production of fungal secondary metabolites like this compound is governed by a set of genes organized into a biosynthetic gene cluster (BGC). slu.se These clusters typically contain genes for a core backbone enzyme (such as a non-ribosomal peptide synthetase, NRPS, or polyketide synthase, PKS), tailoring enzymes (e.g., P450 monooxygenases, dehydrogenases) that modify the backbone, a pathway-specific transcription factor, and transporters. slu.senih.govbohrium.com Enhancing this compound production through genetic engineering focuses on rationally modifying this BGC and related metabolic pathways.

The advent of CRISPR/Cas9 genome editing technology has revolutionized strain improvement in filamentous fungi, including Penicillium species. mdpi.comresearchgate.netnih.govnih.gov This powerful tool allows for precise and efficient gene deletions, insertions, and replacements, enabling targeted strategies for pathway optimization. nih.govacs.org

Key genetic engineering strategies to boost this compound yield include:

Overexpression of Pathway-Specific Transcription Factors: Most BGCs are controlled by a dedicated transcription factor that activates the expression of all other genes in the cluster. Overexpressing this regulatory gene can "turn on" a silent or weakly expressed cluster, significantly increasing the output of the final product.

Promoter Engineering: The native promoters of core biosynthetic genes can be replaced with strong, constitutive promoters. This uncouples the production of the metabolite from complex native regulatory signals, leading to consistent high-level expression throughout the fermentation process. nih.gov

Enhancing Precursor Supply: The biosynthesis of this compound requires primary metabolite precursors, likely amino acids. Engineering central carbon metabolism to increase the intracellular pool of these specific precursors can eliminate bottlenecks and push more metabolic flux towards the this compound pathway. nih.gov

Deletion of Competing Pathways: Fungal genomes contain numerous BGCs that compete for the same precursors. nih.govmdpi.com By using CRISPR/Cas9 to delete the core enzymes of competing pathways, metabolic flux can be redirected towards the BGC of interest, thereby increasing the yield of this compound. mdpi.com

Bioreactor Systems and Fermentation Optimization

Scaling up this compound production from laboratory cultures to industrial volumes requires the use of controlled bioreactor systems and the systematic optimization of fermentation parameters. For filamentous fungi like Penicillium, submerged fermentation in stirred-tank bioreactors is the most common industrial approach. nih.gov The goal of optimization is to maximize the yield of the target metabolite by manipulating the physical and chemical environment of the fungus. mdpi.com

Bioreactor Systems: Stirred-tank bioreactors are widely used and allow for precise control over key parameters. nih.gov These systems use impellers for mixing to ensure homogenous distribution of nutrients and cells, and spargers to provide necessary aeration. The morphology of Penicillium in submerged culture (dispersed mycelia vs. pellets) is a critical factor affecting viscosity and productivity, and it can be controlled by modifying agitation speed and medium composition. mdpi.com

Fermentation Optimization: The systematic optimization of culture conditions is crucial for maximizing secondary metabolite production. researchgate.net This often involves a "one-variable-at-a-time" approach followed by statistical methods like Response Surface Methodology (RSM) to identify optimal conditions and interactions between variables. peerj.com

Key parameters for optimization include:

Medium Composition: The type and concentration of carbon (e.g., glucose, sucrose) and nitrogen sources (e.g., yeast extract, peptone) profoundly impact secondary metabolism. A high carbon-to-nitrogen ratio often triggers the production of secondary metabolites after an initial growth phase. researchgate.net

pH: The pH of the culture medium affects nutrient uptake and enzyme activity. The optimal pH for growth may differ from the optimal pH for this compound production, necessitating a two-stage pH control strategy. nih.govpeerj.com

Temperature: Temperature influences fungal growth rate and enzyme kinetics. The optimal temperature for biomass accumulation may be slightly higher than that for secondary metabolite synthesis. peerj.com

Aeration and Agitation: Dissolved oxygen (DO) is critical for the growth of aerobic fungi and for the activity of oxygenase enzymes often involved in secondary metabolite biosynthesis. Aeration (measured in volume of air per volume of liquid per minute, vvm) and agitation (revolutions per minute, rpm) are optimized to maintain a sufficient DO level without causing excessive shear stress that could damage the mycelia. psu.edu

Future Directions and Emerging Research Avenues

Advanced Omics Technologies in Cyclopenol Biosynthesis Research

Understanding the intricate biosynthetic pathways of fungal secondary metabolites like this compound is crucial for optimizing their production and engineering novel derivatives. Advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing this field mdpi.comresearchgate.netomicstech.es.

Genomics and transcriptomics can identify the biosynthetic gene clusters (BGCs) responsible for this compound synthesis in fungal genomes. While many BGCs remain silent under standard laboratory conditions, genome mining and transcriptomic analysis under various conditions can help activate and identify these clusters nih.govresearchgate.netbutantan.gov.br. Proteomics can identify the enzymes encoded by these BGCs, providing insights into the catalytic steps involved in this compound formation. Metabolomics allows for the comprehensive analysis of all metabolites produced by a fungus, helping to identify intermediates and related compounds in the this compound pathway mdpi.comfrontiersin.org.

Integrating data from these different omics levels provides a holistic view of the biological system and the complex regulatory networks governing secondary metabolism mdpi.comresearchgate.neteuropa.eu. This integrated approach can lead to the identification of key genes, enzymes, and regulatory elements that can be targeted for genetic engineering to enhance this compound yield or modify its structure nih.gov.

Chemoenzymatic Synthesis for Complex Analogue Generation

The structural complexity of natural products often makes their total chemical synthesis challenging. Chemoenzymatic synthesis, which combines the power of chemical reactions with the specificity and efficiency of enzymatic transformations, offers a promising route for generating this compound and its complex analogs nih.govfrontiersin.orgchemistryviews.orgresearchgate.networktribe.com.

This approach can involve using enzymes to catalyze specific steps within a chemical synthesis pathway or using chemical methods to synthesize precursors that are then modified by enzymes frontiersin.orgchemistryviews.org. For this compound, chemoenzymatic strategies could be employed to synthesize structural analogs with altered functional groups or modified ring systems, potentially leading to compounds with improved biological activities or pharmacokinetic properties. This method allows for precise control over stereochemistry and regioselectivity, which can be difficult to achieve with purely chemical methods frontiersin.org.

Future research will likely focus on identifying and engineering enzymes involved in this compound biosynthesis or related pathways that can be utilized as biocatalysts in chemoenzymatic synthesis. This could involve directed evolution or rational design of enzymes to accept a wider range of substrates or catalyze novel reactions worktribe.com.

High-Throughput Screening for Undiscovered Biological Activities

High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological activity of large libraries of compounds against specific targets or cellular phenotypes nih.govevotec.combmglabtech.com. Applying HTS to this compound and its derivatives can help uncover previously undiscovered biological activities.

While this compound has shown some cytotoxic activity researchgate.netmdpi.com, HTS can be used to screen it against a wider range of biological targets, including enzymes, receptors, and cell lines related to various diseases evotec.combmglabtech.com. This could lead to the identification of novel therapeutic applications beyond its known activities. Quantitative HTS (qHTS), which generates concentration-response curves for compounds, can provide more detailed pharmacological data directly from the primary screen, allowing for the rapid identification of potent and efficacious compounds and the elucidation of structure-activity relationships nih.gov.

Future efforts will involve developing miniaturized, cell-based assays suitable for HTS of this compound and its analogs nih.gov. Screening diverse libraries of this compound derivatives, potentially generated through synthetic or semi-synthetic methods, using HTS platforms can accelerate the discovery of new lead compounds with desired biological profiles.

Systems Biology Approaches to Fungal Secondary Metabolism Networks

Systems biology aims to understand biological systems as a whole by integrating data from various levels, such as genomics, transcriptomics, proteomics, and metabolomics mdpi.comresearchgate.neteuropa.eufrontiersin.org. Applying systems biology approaches to fungal secondary metabolism networks can provide a comprehensive understanding of how this compound biosynthesis is regulated and how it interacts with other metabolic pathways within the producing organism.

By constructing and analyzing complex biological networks, researchers can identify key nodes and interactions that influence this compound production europa.eu. This can involve developing computational models to simulate the metabolic flux and regulatory dynamics of the fungal cell frontiersin.org. Such models can predict the effects of genetic modifications or environmental changes on this compound yield and the production of related metabolites.

Future research will utilize systems biology to identify strategies for optimizing fermentation conditions, engineering fungal strains for enhanced this compound production, and minimizing the production of unwanted byproducts. This holistic approach can lead to more efficient and sustainable bioprocesses for this compound production.

Exploration of Cryptic Biosynthetic Pathways and Novel this compound Derivatives

Many fungal biosynthetic gene clusters (BGCs) are silent or poorly expressed under standard laboratory conditions, representing a vast untapped source of novel secondary metabolites nih.govresearchgate.netbutantan.gov.brmdpi.com. Exploring these cryptic biosynthetic pathways holds significant potential for discovering novel this compound derivatives with unique structures and activities.

Strategies such as co-culturing different microorganisms, using epigenetic modifiers, or employing specific elicitors can activate these silent BGCs nih.govbutantan.gov.br. Genome mining approaches, combined with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR), can then be used to identify and characterize the novel compounds produced researchgate.net.

Future research will focus on developing and applying these methods to fungal strains known to produce this compound or related compounds to unlock their full biosynthetic potential. This exploration is likely to yield novel this compound derivatives with variations in their core structure or side chains, which can then be evaluated for their biological activities. The discovery of novel derivatives can provide valuable insights into structure-activity relationships and potentially lead to the identification of compounds with improved therapeutic properties.

Q & A

Q. What analytical methods are recommended for identifying and quantifying cyclopenol in fungal extracts?

this compound can be identified and quantified using high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy, as its UV absorption maxima at 203.1 nm and 282.7 nm provide distinct spectral signatures . For differentiation from structurally similar metabolites like cyclopenin, alkaline and difference UV spectra are critical, as this compound shows a shift in maxima (282 nm vs. 289 nm for cyclopenin) . Mass spectrometry (LC-MS) further aids identification by detecting its molecular ion (m/z 310.3) and fragmentation patterns .

Q. How is this compound biosynthesized in Penicillium species, and what are its key intermediates?

this compound is a benzodiazepine alkaloid synthesized via a non-ribosomal peptide synthetase (NRPS) pathway in Penicillium spp. It serves as a biosynthetic precursor to viridicatol, a compound with antibacterial activity . Key intermediates include cyclopenin, which undergoes hydroxylation by cyclopenin m-hydroxylase to form this compound . Mutant studies (e.g., ΔlaeA strains) reveal a >10-fold reduction in this compound production, highlighting the role of global regulators in its biosynthesis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Researchers should wear chemical-resistant gloves, long-sleeved clothing, and eye protection to avoid skin/eye contact . Contaminated clothing must be washed before reuse, and hands should be thoroughly sanitized after handling . While respiratory protection is not typically required under normal conditions, adequate ventilation is critical during large-scale extraction to mitigate exposure risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from variations in assay conditions, purity of isolates, or strain-specific modifications. For example, this compound’s lack of antibacterial activity in some studies contrasts with its role as a precursor to active viridicatol . To address this, researchers should:

- Validate metabolite purity via HPLC and LC-MS .

- Use genetically stable strains (e.g., WT Penicillium sp. str. #12) and include biosynthetic mutants (ΔlaeA) as controls .

- Replicate assays under standardized conditions (e.g., pH, temperature) .

Q. What experimental strategies optimize this compound yield during fungal fermentation?

Yield optimization involves:

- Strain selection : High-yield strains like F00734 produce this compound at 2.8% efficiency .

- Culture conditions : Half-seawater Potato Dextrose Agar at 28°C for 14 days enhances production .

- Extraction : Ethyl acetate extraction followed by RP-18 column chromatography (eluted with methanol-water gradients) isolates this compound with minimal degradation .

- Regulatory gene manipulation : Overexpression of laeA, a global regulator of secondary metabolism, can boost this compound synthesis .

Q. How can researchers investigate the ecological role of this compound in fungal-bacterial interactions?

this compound’s ecological significance (e.g., phytotoxic or antimicrobial effects) can be studied via:

- Co-culture assays : Pairing this compound-producing fungi with bacterial targets (e.g., Staphylococcus aureus) to assess inhibition .

- RNA-Seq analysis : Comparing gene expression profiles of WT and ΔlaeA strains to identify this compound-linked pathways .

- Field studies : Isolating this compound from environmental samples (e.g., soil or plant rhizospheres) to correlate its presence with microbial community dynamics .

Q. What methodological challenges arise in crystallizing this compound for structural studies?